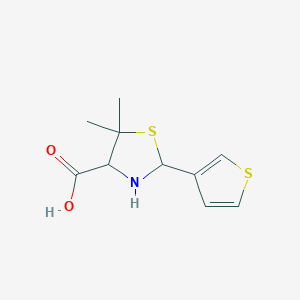

5,5-Dimethyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid

Description

5,5-Dimethyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound featuring a thiazolidine ring substituted with two methyl groups at the 5-position and a 3-thienyl group at the 2-position. This scaffold is of interest in medicinal chemistry due to its structural similarity to β-lactamase inhibitors and penicillins, where modifications at the 2-position influence biological activity and physicochemical properties .

Propriétés

IUPAC Name |

5,5-dimethyl-2-thiophen-3-yl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S2/c1-10(2)7(9(12)13)11-8(15-10)6-3-4-14-5-6/h3-5,7-8,11H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMMCXODIHCENQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NC(S1)C2=CSC=C2)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

5,5-Dimethyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid (CAS No. 1040922-73-3) is a member of the thiazolidine family, characterized by a five-membered heterocyclic structure that includes nitrogen and sulfur atoms. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antioxidant and potential anti-inflammatory effects.

- Molecular Formula : C10H13NO2S2

- Molecular Weight : 243.35 g/mol

- Structure : Contains a carboxylic acid group (-COOH) and a thienyl substituent which enhances its biological interactions.

Antioxidant Activity

Recent studies have demonstrated that this compound exhibits significant antioxidant properties. In a DPPH free radical scavenging assay, the compound showed an IC50 value of 18.17 µg/mL, indicating its potential as an effective antioxidant agent. For comparison, ascorbic acid, a well-known antioxidant, had an IC50 of 7.83 µg/mL .

Tyrosinase Inhibition

Tyrosinase is an enzyme critical in melanin production, making it a target for skin-whitening agents. The compound demonstrated moderate tyrosinase inhibitory activity with an IC50 value of 16.5 ± 0.37 µM, which is comparable to kojic acid (15.9 ± 2.5 µM), a standard inhibitor . The molecular docking studies revealed that hydrogen bonds and hydrophobic interactions play significant roles in the binding affinity of the compound to the enzyme, with the highest binding energy recorded at -8.4 Kcal/mol .

Structure-Activity Relationship (SAR)

The presence of hydroxyl and methoxy groups in similar thiazolidine derivatives has been linked to enhanced biological activity. The specific arrangement of functional groups in this compound contributes to its efficacy as a tyrosinase inhibitor and antioxidant.

Case Studies and Research Findings

- Antioxidant Mechanism : The compound's ability to donate protons effectively reduces DPPH free radicals, highlighting its role as a potent antioxidant .

- Inhibition Studies : In comparative studies with other thiazolidine derivatives, this compound exhibited superior tyrosinase inhibition compared to several analogs with varying functional groups .

Comparative Biological Activity Table

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 16.5 ± 0.37 | Tyrosinase Inhibitor |

| Kojic Acid | 15.9 ± 2.5 | Tyrosinase Inhibitor |

| Ascorbic Acid | 7.83 | Antioxidant |

| Other Thiazolidines | Varies | Varies |

Applications De Recherche Scientifique

Medicinal Chemistry Applications

5,5-Dimethyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid has shown promising results in various biological assays:

- Antimicrobial Activity: Preliminary studies indicate that this compound exhibits antimicrobial properties against several pathogens. Research has demonstrated its effectiveness in inhibiting the growth of bacteria such as Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects: The compound has been evaluated for its anti-inflammatory potential. In vitro studies suggest it may reduce the production of pro-inflammatory cytokines, indicating a potential use in treating inflammatory diseases.

- Cancer Research: There is emerging evidence that thiazolidine derivatives can influence cancer cell proliferation. Studies have begun to investigate the effects of this compound on various cancer cell lines, with some results indicating cytotoxic effects against specific types of cancer cells.

Case Study: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 128 µg/mL |

Agricultural Applications

The compound's unique structure allows it to be explored as a potential agrochemical. Its antimicrobial properties may be beneficial in developing new fungicides or bactericides.

- Fungicide Development: Research is underway to evaluate the efficacy of this compound against plant pathogens that cause significant crop losses. Initial findings suggest it could serve as a lead compound for developing new fungicidal agents .

Materials Science Applications

In materials science, compounds like this compound are investigated for their potential use in synthesizing novel polymers or as additives in composite materials.

- Polymer Chemistry: The incorporation of thiazolidine derivatives into polymer matrices may enhance their mechanical properties and thermal stability. Studies are exploring how the functional groups of this compound can improve adhesion and compatibility with various polymers .

Summary of Key Applications

| Application Area | Potential Uses | Current Research Status |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents, anti-inflammatory drugs | Ongoing |

| Agriculture | Fungicides and bactericides for crops | Early-stage research |

| Materials Science | Additives for polymers to enhance properties | Preliminary investigations |

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Thienyl-Substituted Thiazolidines

2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic Acid (CAS 32451-19-7)

- Structure : Differs in the position of the thienyl group (2- vs. 3-thienyl).

- Molecular Formula: C₈H₉NO₂S₂; Molecular Weight: 215.29 g/mol.

- Properties : Water solubility of 1.055 g/L at 21°C.

Target Compound (3-Thienyl Variant)

- Inferred Molecular Formula: C₉H₁₁NO₂S₂ (assuming an additional methyl group compared to the 2-thienyl analog).

- Estimated Molecular Weight : ~229.32 g/mol.

- Key Difference : The 3-thienyl group may enhance steric bulk or alter hydrogen-bonding capacity compared to the 2-thienyl isomer.

Pyridyl and Aromatic Substituents

(2S,4S)-5,5-Dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic Acid

- Structure : Pyridin-2-yl replaces thienyl.

- Molecular Formula : C₁₁H₁₄N₂O₂S; Molecular Weight : 238.30 g/mol.

- Research Findings : Crystallographic data reveal a planar thiazolidine ring with intramolecular hydrogen bonds, stabilizing the structure. Pyridyl groups enhance π-π stacking interactions in enzyme active sites .

Penilloic Acids of Benzylpenicillin

- Example : (2RS,4S)-5,5-Dimethyl-2-[(2-phenylacetamido)methyl]-1,3-thiazolidine-4-carboxylic acid.

- Molecular Formula : C₁₅H₂₀N₂O₄S; Molecular Weight : 324.40 g/mol.

- Significance : The phenylacetamido group contributes to penicillin degradation product formation, highlighting the role of bulky substituents in stability .

Boron-Containing Analogs

2-[1-(Dihydroxyboranyl)(2-phenylacetamido)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic Acid

- Structure : Incorporates a boronic acid group.

- Molecular Formula : C₁₅H₁₉BN₂O₅S; Molecular Weight : 366.20 g/mol.

- The boronic acid mimics tetrahedral intermediates in enzyme catalysis, demonstrating substituent-dependent selectivity .

Oxazolidinone and Oxazole Derivatives

Oxacillin Sodium EP Impurity D

- Structure : 5-Methyl-3-phenyl-oxazol-4-yl substituent.

- Molecular Formula : C₁₈H₂₁N₃O₄S; Molecular Weight : 375.44 g/mol.

- Significance : The oxazole ring enhances rigidity and lipophilicity, influencing pharmacokinetic profiles and binding to bacterial penicillin-binding proteins .

Boc-(S)-5,5-Dimethyl-1,3-thiazolidine-4-carboxylic Acid

- Structure: Boc-protected amino acid derivative.

- Molecular Formula: C₁₁H₁₉NO₄S; Molecular Weight: 261.34 g/mol.

- Application : Used as a chiral building block in peptide synthesis. The Boc group enhances solubility and stability during solid-phase synthesis .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 5,5-Dimethyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves refluxing precursor compounds (e.g., 3-thienyl derivatives) with acetic acid and sodium acetate as a catalyst. For example, refluxing at 100–110°C for 2.5–5 hours under nitrogen can yield thiazolidine derivatives. Purification via recrystallization (e.g., using acetic acid or DMF/acetic acid mixtures) improves purity . Optimization strategies include adjusting molar ratios, temperature, and catalyst concentration.

| Key Reaction Parameters | Conditions |

|---|---|

| Solvent | Acetic acid |

| Catalyst | Sodium acetate (0.1–0.2 mol) |

| Reaction Time | 2.5–5 hours |

| Temperature | 100–110°C |

| Purification | Recrystallization or vacuum filtration |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structure?

- Methodological Answer :

- Spectroscopy : Use NMR (¹H/¹³C) to confirm the thiazolidine ring and substituents (e.g., 3-thienyl group). IR spectroscopy identifies functional groups like carboxylic acid (-COOH) and thiazolidine rings.

- Chromatography : HPLC with UV detection (e.g., at 254 nm) or LC-MS ensures purity and detects impurities. Retention time comparison with standards is critical .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₉H₁₁NO₂S₂, MW 257.3 g/mol) and fragmentation patterns .

Q. How can X-ray crystallography or NMR spectroscopy confirm the stereochemistry of the thiazolidine ring?

- Methodological Answer :

- X-ray Crystallography : Single-crystal analysis resolves absolute configuration, particularly for chiral centers in the thiazolidine ring. Heavy atom derivatives (e.g., selenium analogs) may enhance diffraction .

- NMR : NOESY or ROESY experiments detect spatial proximity between protons (e.g., methyl groups at C5 and the thienyl substituent). Coupling constants (e.g., J values for axial/equatorial protons) provide conformational insights .

Advanced Research Questions

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions, and how are degradation products identified?

- Methodological Answer :

- Stability Studies : Incubate the compound in buffers (pH 1–13) at 25–60°C for 24–72 hours. Monitor degradation via HPLC or LC-MS. For example, notes related thiazolidine derivatives degrade under acidic conditions, forming hydrolyzed carboxylic acids .

- Degradation Analysis : Use tandem MS (MS/MS) to fragment degradation products. Compare fragmentation patterns with synthetic standards or computational predictions .

Q. In enzyme inhibition studies, what experimental designs are optimal for evaluating interactions with target enzymes like proteases or kinases?

- Methodological Answer :

- Kinetic Assays : Use fluorogenic substrates (e.g., AMC-tagged peptides for proteases) to measure IC₅₀ values. Pre-incubate the compound with the enzyme (30 min, 37°C) before substrate addition.

- Dose-Response Curves : Test concentrations from 0.1–100 µM. suggests structural analogs (e.g., thiazolidine-carboxylic acids) inhibit penicillin-binding proteins, indicating similar assay frameworks .

Q. How can computational approaches like molecular docking or DFT predict the compound’s reactivity and interaction mechanisms?

- Methodological Answer :

- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with enzyme active sites. For example, the carboxylic acid group may form hydrogen bonds with catalytic residues .

- DFT Calculations : Optimize the compound’s geometry at the B3LYP/6-31G(d) level. Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .

Q. What strategies enable regioselective modifications of the thiophene or thiazolidine moieties to enhance bioactivity?

- Methodological Answer :

- Thiophene Functionalization : Electrophilic substitution (e.g., bromination at the 5-position) preserves the thiazolidine ring. Use protecting groups (e.g., tert-butyl esters) for the carboxylic acid during reactions .

- Thiazolidine Modifications : Introduce substituents at C2 or C4 via alkylation or acylation. highlights analogs with chloro-phenyl groups enhancing enzyme affinity .

Q. How do physicochemical properties and bioactivity of this compound compare to structural analogs with varying substituents?

- Methodological Answer :

- Comparative Analysis :

- LogP : Measure via shake-flask method; methyl groups increase hydrophobicity vs. polar substituents (e.g., -OH).

- Bioactivity : Compare IC₅₀ values against analogs (e.g., 5,5-dimethyl vs. 5-methyl-5-ethyl derivatives). shows pyridyl-thiazole analogs exhibit distinct receptor binding profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.